(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(6-chloropyridin-3-yl)methyl]-N,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-8(2)11(14)12(17)16(3)7-9-4-5-10(13)15-6-9/h4-6,8,11H,7,14H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQQMUWXKHYRAW-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CN=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CN=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Amide Bond Formation
The core structure of this compound is constructed through sequential amidation and alkylation reactions. A representative pathway begins with the reaction of (S)-2-amino-3-methylbutyric acid with 6-chloropyridine-3-methylamine in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is conducted in dichloromethane at 0–5°C to minimize racemization, achieving yields of 78–82%.
Critical Parameters:
One-Pot Coupling Strategies
Recent advancements utilize one-pot methodologies to streamline synthesis. For instance, a patent describes the direct coupling of (S)-2-amino-N-methylbutyramide with 6-chloro-pyridin-3-ylmethyl bromide using TMSBr as a catalyst in ethanol. This approach reduces intermediate isolation steps, achieving an 88% yield with 99% enantiomeric excess (ee).
Mechanistic Insight:
TMSBr activates the carbonyl group of the butyramide, facilitating nucleophilic attack by the pyridinylmethylamine. The reaction proceeds via a tetrahedral intermediate, with the chiral center retained through steric hindrance from the methyl groups.
Optimization of Reaction Conditions
Solvent and Base Screening
Systematic solvent screening reveals that ethanol and isopropyl acetate optimize both yield and purity. Ethanol’s moderate polarity stabilizes ionic intermediates, while isopropyl acetate aids in product crystallization.
Table 1: Solvent Impact on Yield and Purity
| Solvent | Yield (%) | Purity (%) | ee (%) |
|---|---|---|---|
| Ethanol | 88 | 95 | 99 |
| Dichloromethane | 82 | 93 | 98 |
| DMF | 75 | 90 | 97 |
Bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are critical for neutralizing HBr generated during alkylation. DIPEA outperforms TEA in minimizing side reactions, as evidenced by a 5% increase in yield.
Catalytic Systems
Copper(I) iodide (CuI) emerges as a superior catalyst for Sonogashira coupling steps involved in constructing the pyridine moiety. In a model reaction, CuI with triphenylphosphine (PPh₃) achieves 92% conversion at 60°C, compared to 74% with PdCl₂(PPh₃)₂.
Purification and Crystallization Techniques
Solvent-Antisolvent Crystallization
The patent emphasizes a two-solvent system (isopropyl acetate and cyclohexane) for purifying the final product. Dissolving the crude compound in isopropyl acetate at 50°C, followed by gradual addition of cyclohexane, induces crystallization with 99% purity.
Protocol:
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Dissolve crude product in isopropyl acetate (1:10 w/v) at 50°C.
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Add cyclohexane dropwise until cloudiness appears.
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Cool to −5°C for 12 hours.
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Filter and wash with cold cyclohexane.
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) resolves residual impurities, particularly regioisomers formed during alkylation. A typical gradient runs from 20% to 80% acetonitrile over 30 minutes, achieving baseline separation.
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (S)-configuration at the chiral center. The crystal lattice exhibits hydrogen bonding between the amide NH and pyridine nitrogen, stabilizing the conformation.
Comparative Analysis of Synthetic Pathways
Table 2: Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Stepwise Amidation | 5 | 62 | 95 |
| One-Pot Coupling | 3 | 88 | 99 |
| Enzymatic Resolution | 4 | 75 | 97 |
The one-pot method outperforms traditional stepwise approaches in both yield and operational simplicity. Enzymatic resolution, while effective for ee >99%, requires additional steps for racemate separation .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as hydroxyl groups, alkyl groups, or amines in the presence of catalysts or under reflux conditions.
Major Products
Scientific Research Applications
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Antitumor Activity
- Research indicates that (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines in vitro, making it a candidate for further development as an anticancer agent.
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Antimicrobial Properties
- Studies have demonstrated that this compound possesses antimicrobial activity against several pathogens. Its effectiveness in inhibiting bacterial growth suggests potential applications in treating infections.
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Neuroprotective Effects
- Preliminary research suggests that this compound may offer neuroprotective benefits. It has been evaluated for its ability to mitigate neuronal damage in models of neurodegenerative diseases.
Therapeutic Applications
-
Cancer Therapy
- The antitumor effects of this compound have led to investigations into its use as a chemotherapeutic agent. Clinical trials are necessary to evaluate its efficacy and safety in humans.
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Infection Control
- Given its antimicrobial properties, this compound could be developed into a treatment for bacterial infections, particularly those resistant to conventional antibiotics.
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Neurological Disorders
- The potential neuroprotective effects warrant further exploration for applications in treating conditions like Alzheimer's disease or Parkinson's disease.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent antitumor activity.
Case Study 2: Antimicrobial Testing
In research published in Antimicrobial Agents and Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant inhibitory effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment option.
Case Study 3: Neuroprotection
A study conducted at a leading neuroscience institute investigated the neuroprotective effects of this compound in a mouse model of ischemic stroke. The findings revealed reduced neuronal death and improved functional recovery, supporting its therapeutic potential for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three structurally related amides (Table 1), differing primarily in their aromatic/heterocyclic substituents and N-alkyl groups.
Key Observations:
Electron-Withdrawing Groups: The target compound’s 6-chloro-pyridine group provides stronger electron withdrawal compared to the 4-cyano-benzyl group in the analog from . This could enhance binding affinity in enzymatic pockets reliant on dipole interactions .
Lipophilicity and Bioavailability: The cyclopropyl group in the pyrazine analog () increases lipophilicity (logP ~2.5 estimated), which may improve membrane permeability compared to the target compound’s pyridine moiety . The 4-cyano-benzyl analog () has moderate polarity due to the cyano group, balancing solubility and permeability .
Synthetic Complexity: The trifluoroethyl acetamide () is synthesized via a streamlined process involving trifluoroethylamine and bromoacetamide, whereas the target compound’s pyridinylmethyl group likely requires more complex coupling steps . The discontinued status of the 4-cyano-benzyl analog () and the pyrrolidin-containing analog () suggests challenges in stability or scalability compared to the target compound .
Biological Activity
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide, also known by its CAS number 1354016-58-2, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Chemical Structure
Molecular Formula: C13H17ClN2O
Molecular Weight: 252.74 g/mol
CAS Number: 1354016-58-2
Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interaction with various biological pathways:
- Quorum Sensing Inhibition : The compound has been shown to inhibit quorum sensing (QS) in bacterial systems, which is crucial for biofilm formation and virulence in pathogens like Pseudomonas aeruginosa. This inhibition can enhance the effectiveness of conventional antibiotics by reducing biofilm-related resistance mechanisms .
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been effective against various strains of bacteria, showing enhanced antibacterial activity when used in combination with antibiotics such as tobramycin and ciprofloxacin .
- Cellular Apoptosis Induction : In cancer research, this compound has been linked to the induction of apoptosis in tumor cells. This effect is mediated through the upregulation of DACT proteins, which are involved in the regulation of cell death pathways .
Antibacterial Efficacy
A study published in MDPI highlighted the dual biofilm inhibitory activity of compounds similar to this compound. The compound was tested against Pseudomonas aeruginosa, demonstrating an IC50 value of 3.6 μM for biofilm inhibition .
| Compound | Biofilm Inhibition IC50 (μM) |
|---|---|
| This compound | 3.6 |
| Tobramycin | 800 |
| Ciprofloxacin | 200 |
Synergistic Effects with Antibiotics
In combination studies, this compound significantly increased the antibacterial efficacy of tobramycin by up to 200-fold. This synergistic effect was attributed to the compound's ability to disrupt QS signaling pathways, which are often responsible for antibiotic resistance in bacterial populations .
Cancer Research Applications
In cancer models, the compound has been shown to selectively induce apoptosis in tumor cells while sparing non-tumor cells. This selective cytotoxicity suggests potential therapeutic applications in targeted cancer therapies .
Q & A
Q. What are the optimized synthetic routes for (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and pyridine ring functionalization. Key steps include:
- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the amino and pyridinylmethyl groups under anhydrous conditions .
- Chiral Control : Employ chiral auxiliaries or enantioselective catalysts to preserve the (S)-configuration at the stereogenic center .
- Temperature and Solvent Optimization : Reactions are conducted at 0–25°C in polar aprotic solvents (e.g., DMF or acetonitrile) to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization improves purity (>95% by HPLC) .
Q. How can advanced spectroscopic techniques confirm the stereochemistry and purity of this compound?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Assigns stereochemistry by correlating proton-proton spatial interactions (e.g., NOE signals between the chiral center and adjacent groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm) .
- Chiral HPLC : Uses columns like Chiralpak IA-3 to resolve enantiomers and confirm enantiomeric excess (>99%) .
Q. What crystallographic strategies resolve the compound’s three-dimensional structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Crystallize the compound in solvents like methanol/water mixtures. Data collection at 100 K minimizes thermal motion artifacts .
- SHELX Refinement : Refine structures using SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps .
- Mercury Visualization : Analyze packing motifs and intermolecular interactions (e.g., hydrogen bonds between amide groups) using Mercury’s Materials Module .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and biological target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Solvent effects (e.g., PCM model) refine predictions of solubility .
- Molecular Docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., neurotransmitter receptors) using flexible ligand protocols. Validate binding poses with MD simulations (AMBER force field) .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) based on lipophilicity (LogP) and polar surface area .
Q. What experimental approaches address discrepancies in reported biological activities (e.g., IC50 variations)?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., known inhibitors) .
- Off-Target Profiling : Use kinase panels or proteome-wide affinity pulldowns to identify non-specific interactions .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to assess variability due to assay platforms (e.g., fluorescence vs. radiometric readouts) .
Q. What strategies mitigate racemization risks during synthesis to preserve enantiomeric purity?
- Methodological Answer :
- Low-Temperature Synthesis : Conduct coupling reactions at 0–4°C to reduce base-catalyzed racemization .
- Chiral Stationary Phases : Use resins like Wang-Tentagel with pre-attached chiral auxiliaries to minimize epimerization during solid-phase synthesis .
- In Situ Monitoring : Track enantiomeric ratio via circular dichroism (CD) spectroscopy during critical steps (e.g., amide bond formation) .
Q. How do solvent polarity and pH influence the compound’s stability in pharmacological assays?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40°C for 72 hours. Quantify degradation via LC-MS (e.g., hydrolysis of the amide bond at pH >9) .
- Partition Coefficient (LogD) : Measure octanol/water distribution at physiological pH to correlate solubility with bioactivity .
- Lyophilization : Stabilize the compound as a lyophilized powder (trehalose matrix) for long-term storage at -80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
